![molecular formula C26H26ClN7O3S B2495147 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione CAS No. 850914-87-3](/img/no-structure.png)
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like the subject compound often involves multi-step reactions starting from simple precursors. A versatile approach for the synthesis of cyclic dipeptides, which could be related to the synthesis of our compound, involves the stepwise construction of the piperazine-2,5-dione ring using molecular fragments from different precursor molecules (Acosta Quintero et al., 2018). Similarly, another synthesis pathway involves the regioselective C-monomethylation followed by deprotection steps to yield novel derivatives (Saito et al., 1997).
Molecular Structure Analysis
The molecular structure analysis, including vibrational frequencies and corresponding vibrational assignments, can be investigated through spectroscopic methods such as FT-IR, FT-Raman, and quantum chemical calculations. One study provided insights into the optimized molecular structure and stability analysis through NBO analysis, highlighting the importance of hyper-conjugative interaction and charge delocalization (Renjith et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound can lead to various derivatives, highlighting the compound's reactivity and functional group transformations. For instance, halocyclization reactions have been utilized to produce derivatives with significant changes in molecular structure and potential bioactivity (Zborovskii et al., 2011).
Physical Properties Analysis
The physical properties, including polymorphism and solubility, can be significantly influenced by the molecular structure. Studies on organic crystal engineering have shown that crystallization conditions can produce polymorphic crystalline forms, which have implications for the physical properties and applications of the compound (Weatherhead-Kloster et al., 2005).
科学的研究の応用
Organic Crystal Engineering
Studies on the hydrogen-bond association of certain piperazine diones, such as 1,4-piperazine-2,5-diones, have been conducted to understand their polymorphic crystalline forms and their potential in designing materials with specific physical properties. These materials exhibit different hydrogen-bonding networks, which can be useful in materials science for the development of new organic semiconductors, sensors, or drug delivery systems (Weatherhead-Kloster et al., 2005).
Pharmacological Evaluation
Compounds similar in structure have been evaluated for their receptor affinity and pharmacological properties, particularly focusing on the serotonin receptors and their potential psychotropic activity. For instance, the study of 8-aminoalkyl derivatives of purine-2,6-dione has revealed potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting possible applications in designing new treatments for mental health disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).
Anticonvulsant Activity
Derivatives of piperazine and purine diones have been synthesized and tested for anticonvulsant activity, providing a pathway for the development of new antiepileptic drugs. The structure-activity relationship studies in these compounds contribute to the understanding of how modifications in the molecular structure affect their pharmacological profile (Kamiński et al., 2011).
Luminescent Properties
Research on piperazine substituted naphthalimide compounds has explored their luminescent properties and potential photo-induced electron transfer mechanisms. Such studies are foundational for the development of new fluorescent markers and probes in biological research and imaging technologies (Gan et al., 2003).
特性
CAS番号 |
850914-87-3 |
|---|---|
製品名 |
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
分子式 |
C26H26ClN7O3S |
分子量 |
552.05 |
IUPAC名 |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H26ClN7O3S/c1-30-22-21(23(35)31(2)26(30)36)34(14-15-38-25-28-19-8-3-4-9-20(19)37-25)24(29-22)33-12-10-32(11-13-33)18-7-5-6-17(27)16-18/h3-9,16H,10-15H2,1-2H3 |
InChIキー |
MBKLKUIWTWMSBR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
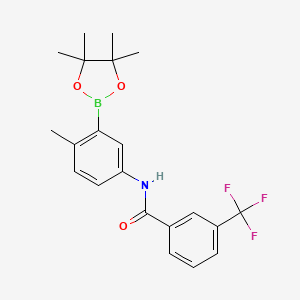
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)
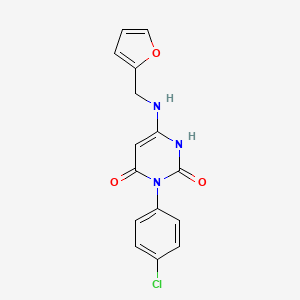
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)
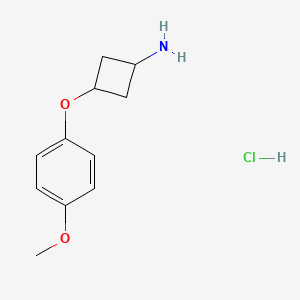
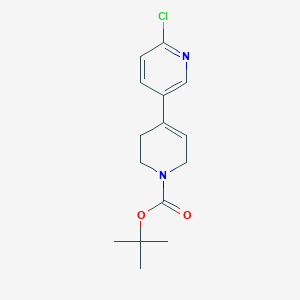
![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)
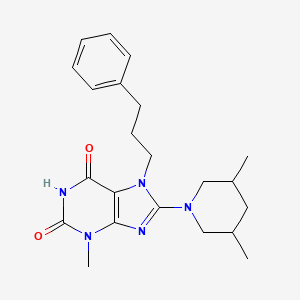
![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)